molecular formula C10H14INO2S B1619109 N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide CAS No. 3409-85-6

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B1619109
CAS No.: 3409-85-6
M. Wt: 339.2 g/mol
InChI Key: KHUIPWWXWPKLEF-UHFFFAOYSA-N
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Description

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide is an organic compound that features an iodoethyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 2-iodoethanol with N,4-dimethylbenzenesulfonamide under specific conditions. . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products Formed

    Substitution: Formation of azidoethyl or thiocyanatoethyl derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide involves its ability to undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is leveraged in various applications, such as radiolabeling and enzyme inhibition. The compound’s molecular targets include proteins and enzymes, where it forms covalent bonds, thereby altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromoethyl)-N,4-dimethylbenzenesulfonamide
  • N-(2-Chloroethyl)-N,4-dimethylbenzenesulfonamide
  • N-(2-Fluoroethyl)-N,4-dimethylbenzenesulfonamide

Uniqueness

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in nucleophilic substitution reactions, enhancing its utility in various synthetic and biological applications .

Properties

IUPAC Name

N-(2-iodoethyl)-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2S/c1-9-3-5-10(6-4-9)15(13,14)12(2)8-7-11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUIPWWXWPKLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345868
Record name N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3409-85-6
Record name N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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